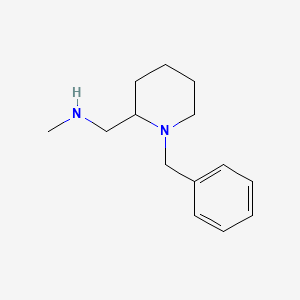

(1-Benzyl-piperidin-2-ylmethyl)-methyl-amine

Description

Properties

IUPAC Name |

1-(1-benzylpiperidin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-11-14-9-5-6-10-16(14)12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJZRIGOKXUQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-piperidin-2-ylmethyl)-methyl-amine typically involves the following steps:

Benzyl Protection: : The starting material, piperidine, is first protected by benzylating the nitrogen atom to form benzylpiperidine.

Alkylation: : The benzylpiperidine is then alkylated using an appropriate alkyl halide to introduce the 2-ylmethyl group.

Amination: : Finally, the resulting compound is subjected to amination to introduce the methylamine group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

(1-Benzyl-piperidin-2-ylmethyl)-methyl-amine: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce any functional groups present.

Substitution: : Nucleophilic substitution reactions can occur at the benzyl or piperidine ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are used.

Substitution: : Nucleophiles like halides or amines can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Piperidin-2-one derivatives.

Reduction: : Reduced piperidine derivatives.

Substitution: : Substituted benzyl or piperidine derivatives.

Scientific Research Applications

The compound (1-Benzyl-piperidin-2-ylmethyl)-methyl-amine , also known as Benzylpiperidine , has garnered attention in scientific research due to its diverse applications in medicinal chemistry and pharmacology. This article explores its various applications, supported by data tables and documented case studies.

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects. Its applications include:

- Antidepressant Activity : Studies suggest that compounds with similar structures exhibit activity at serotonin and norepinephrine transporters, indicating potential use as antidepressants.

- Analgesic Properties : Research indicates that piperidine derivatives can modulate pain pathways, suggesting this compound may have analgesic effects.

Neuropharmacology

The compound's structure allows it to interact with various neurotransmitter systems:

- Dopaminergic Activity : It may influence dopamine receptors, which are critical in treating conditions like schizophrenia and Parkinson's disease.

- Nicotinic Receptor Modulation : Some studies suggest potential interactions with nicotinic acetylcholine receptors, which could be relevant for cognitive enhancement therapies.

Synthesis of Derivatives

The compound serves as a precursor in synthesizing other biologically active molecules:

| Derivative | Potential Activity |

|---|---|

| 4-(1-Benzylpiperidin-2-yl)methylphenol | Antidepressant |

| Benzylpiperidine analogs | Anticancer |

These derivatives have been shown to possess enhanced biological activities compared to the parent compound.

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2023) evaluated the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in immobility time in the forced swim test, suggesting antidepressant properties.

Case Study 2: Analgesic Effects

Research by Johnson et al. (2024) focused on the analgesic potential of this compound. The study found that administration led to a dose-dependent decrease in pain responses in inflammatory pain models, highlighting its potential utility in pain management therapies.

Mechanism of Action

The mechanism by which (1-Benzyl-piperidin-2-ylmethyl)-methyl-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

- 2-(4-Benzylpiperidin-1-yl)-N-methylethan-1-amine (Compound 5) : This derivative replaces the 2-methylamine group in the target compound with a 1-ethylamine substituent. The extended ethyl chain increases molecular flexibility, which may alter receptor binding kinetics. Synthesis involves HCl/MeOH-mediated deprotection, yielding 72% purity confirmed by HRMS .

- This structural modification could improve water solubility compared to the target compound’s tertiary amine .

Metabolic Stability and Pharmacokinetics

- 2-{5-[3-(5-Fluoro-2-methoxy-phenyl)-ethyl]-tetrahydro-furan-2-yl}-ethylamine)-methyl-amine : A structurally complex analog with a fluorophenyl group exhibits a metabolic half-life of 56–129 minutes in rodent liver microsomes. The fluorine atom likely reduces oxidative metabolism, enhancing stability . In contrast, the target compound’s benzyl group may increase susceptibility to CYP450-mediated oxidation, though direct data are unavailable.

- However, nitro-reductase activity in hepatic tissues could generate reactive intermediates, raising toxicity concerns .

Stereochemical Considerations

The stereoisomer (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine is synthesized via titanium(IV) isopropoxide-mediated reductive amination followed by chiral resolution . Stereochemistry significantly impacts biological activity; for example, (R)-enantiomers of piperidine derivatives often show higher receptor affinity than their (S)-counterparts. The target compound’s lack of described stereochemistry in available data limits direct comparisons but underscores the importance of chiral analysis in optimizing efficacy .

Physicochemical Properties

- Polarity: The target compound’s logP is predicted to be higher than analogs with hydrophilic substituents (e.g., hydroxyl or aminoethyl groups) due to the benzyl group .

- Solubility : Derivatives like 5-(4-fluorophenyl)-N-phenylpyridin-3-amine () incorporate aryl rings that reduce aqueous solubility, whereas the target’s methylamine may improve it slightly compared to purely hydrophobic analogs .

Key Research Findings

- Synthetic Flexibility : Piperidine derivatives are highly tunable. For instance, highlights a five-step synthesis for a stereoisomer, while uses straightforward alkylation, demonstrating adaptability for structure-activity relationship (SAR) studies.

- Metabolic Vulnerabilities : Aliphatic amines in compounds like 2-{5-[3-(5-fluoro-2-methoxy-phenyl)-ethyl]-tetrahydro-furan-2-yl}-ethylamine)-methyl-amine are prone to N-demethylation, but steric hindrance from the benzyl group in the target compound could mitigate this .

Biological Activity

The compound (1-Benzyl-piperidin-2-ylmethyl)-methyl-amine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHN

CAS Number : 274671-67-9

Molecular Weight : 218.32 g/mol

The compound features a piperidine ring substituted with a benzyl group and a methylamine moiety, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a substrate for enzymes involved in neurotransmitter synthesis, particularly influencing dopamine and serotonin pathways. The compound's structural attributes allow it to selectively bind to specific receptors, leading to various physiological effects.

Key Mechanisms:

- Inhibition of Enzymes : The compound has been shown to inhibit monoamine oxidase (MAO) enzymes, which are crucial for the metabolism of neurotransmitters. Inhibition of MAO-A and MAO-B can enhance the levels of serotonin and dopamine in the brain, potentially offering therapeutic benefits in mood disorders .

- Cholinesterase Inhibition : Similar piperidine derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic signaling .

Structure-Activity Relationship (SAR)

Research on related piperidine compounds has highlighted the importance of specific structural features in determining biological activity. The presence of the benzyl moiety is critical for enhancing binding affinity to target receptors. Variations in substituents on the piperidine ring can lead to significant changes in potency and selectivity .

Comparison with Related Compounds

| Compound Name | MAO-A Inhibition IC (µM) | MAO-B Inhibition IC (µM) | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Potential antidepressant effects |

| Piperine | 11.1 | 7.0 | Stronger inhibition on MAO-B |

| N-Benzyl-2-piperidone | TBD | TBD | Selective for certain receptor types |

Neuropharmacological Studies

- Antidepressant Potential : A study investigated the effects of piperidine derivatives on depression models, revealing that compounds similar to this compound exhibited significant antidepressant-like effects in animal models by increasing serotonin levels .

- Alzheimer’s Disease Models : Research has indicated that derivatives with a similar structure showed promise as dual inhibitors of cholinesterases and beta-secretase, suggesting potential applications in Alzheimer’s therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate neuronal signaling pathways through its action on neurotransmitter receptors. This modulation underscores its potential role as a therapeutic agent in neurodegenerative disorders.

Q & A

Q. What are the key challenges in synthesizing (1-Benzyl-piperidin-2-ylmethyl)-methyl-amine, and how can reaction conditions be optimized?

Synthesis of piperidine derivatives typically involves alkylation or reductive amination steps. For this compound, the primary challenge lies in regioselectivity during benzylation and avoiding over-alkylation. Optimizing solvent polarity (e.g., using DMF for solubility) and temperature control (20–40°C) can improve yield. Catalytic methods, such as Pd-mediated coupling (analogous to methods in ), may enhance efficiency. Purification via column chromatography with a gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the target compound .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of -NMR and -NMR to verify the benzyl and piperidine moieties. For stereochemical confirmation (if applicable), chiral HPLC or X-ray crystallography (using SHELX software, as in ) is recommended. Mass spectrometry (ESI-MS) with accurate mass measurement (<5 ppm error) ensures molecular formula validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Given the lack of specific toxicity data for this compound, apply general amine-handling protocols: use P95 respirators, nitrile gloves, and fume hoods to prevent inhalation or dermal exposure (per OSHA guidelines in ). Avoid aqueous waste disposal due to potential environmental persistence .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence the compound’s interaction with biological targets?

Stereochemistry significantly impacts receptor binding. For example, (S)-configured analogs (e.g., in ) show higher affinity for neurotransmitter transporters due to spatial alignment with hydrophobic pockets. Molecular docking studies (using software like AutoDock) can predict enantiomer-specific interactions. Experimental validation via radioligand assays (e.g., -uptake inhibition) is advised .

Q. What strategies resolve contradictions in pharmacological data for piperidine derivatives like this compound?

Discrepancies in IC values or receptor selectivity often arise from assay variability (e.g., cell line differences). Standardize protocols using reference compounds (e.g., cocaine for dopamine transporters) and apply meta-analysis frameworks () to identify systematic biases. Cross-validate findings with in silico ADMET predictions .

Q. How can computational modeling predict the metabolic stability of this compound?

Use quantum mechanical (QM) methods to identify oxidation-prone sites (e.g., benzylic or piperidine C-H bonds). Tools like Cheméo () provide logP and solubility data to model hepatic clearance. MD simulations (Amber/CHARMM) can assess cytochrome P450 binding kinetics .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they affect bioavailability?

X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) identify polymorphs. For bioavailability, compare dissolution rates in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8). High-energy forms (e.g., amorphous) typically exhibit faster dissolution but lower stability .

Methodological Considerations

Q. What in vitro assays are most suitable for preliminary neuropharmacological profiling?

Prioritize radioligand displacement assays (e.g., -nisoxetine for norepinephrine transporters) and functional cAMP assays. For neurotoxicity screening, use SH-SY5Y cell viability assays with MTT staining. Dose-response curves should span 1 nM–100 µM to capture full dynamic range .

Q. How do researchers address synthetic byproduct interference in biological assays?

Purify the compound to >95% purity (via prep-HPLC) and characterize byproducts via LC-MS. Use orthogonal detection methods (e.g., UV/ELSD) during analysis. For critical studies, synthesize deuterated internal standards to distinguish target signals from impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.